molecular formula C11H14O2 B8792786 2,3,4,5-Tetramethylbenzoic acid CAS No. 2529-39-7

2,3,4,5-Tetramethylbenzoic acid

Cat. No.: B8792786
CAS No.: 2529-39-7
M. Wt: 178.23 g/mol
InChI Key: JEBOPSGVIIUIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetramethylbenzoic acid (CAS 2529-39-7) is a methyl-substituted aromatic carboxylic acid with four methyl groups positioned at the 2, 3, 4, and 5 sites on the benzene ring. This structural arrangement significantly impacts its physicochemical and biological properties. Notably, it exhibits inhibitory activity on muscle membrane chloride conductance, with a reported inhibition constant (KI) of 6 × 10<sup>−4</sup> M, as observed in vitro . The para-substituted derivatives of this compound, such as the 4-carboxy analog, show a complete loss of inhibitory activity, underscoring the critical role of substituent positioning in its biological interactions .

Properties

CAS No.

2529-39-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,3,4,5-tetramethylbenzoic acid

InChI

InChI=1S/C11H14O2/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3,(H,12,13)

InChI Key

JEBOPSGVIIUIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Key Properties/Data Applications/Notes References
This compound 4 methyl groups - KI = 6 × 10<sup>−4</sup> M (muscle chloride conductance inhibition) Studied for bioactivity; para-substitution abolishes activity .
2,3,4,5-Tetrabromobenzoic acid (TBBA) 4 bromine atoms - Metabolite of TBB flame retardant
- Km = 11.1 ± 3.9 μM (human liver microsomes)
- Potential toxicity concerns
Biomarker for TBB exposure; structural similarity to toxic pollutants .
2,3,4,5-Tetrachlorobenzoic acid 4 chlorine atoms - Synthesis yields: 29% (via perchlorination), 14% (nonachloroethylbenzene route) Precursor for benzanilides/benzamides; used in industrial synthesis .
2,3,4,5-Tetrafluorobenzoic acid 4 fluorine atoms - Market CAGR growth projected (2025–2033)
- Major suppliers: Speranza, Fluoropharm, AIIfluoro
Pharmaceutical applications (e.g., API synthesis); expanding production capacity .
2,3,5,6-Tetramethylbenzoic acid 4 methyl groups (isomer) - Melting point: 506.1°C Isomeric differences influence physical properties (e.g., higher m.p.) .

Metabolic and Toxicological Profiles

  • TBBA : Rapidly formed via carboxylesterase-mediated cleavage of TBB (a flame retardant). While this metabolism reduces TBB’s bioaccumulation, TBBA’s structural resemblance to persistent pollutants raises unresolved toxicity concerns .

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